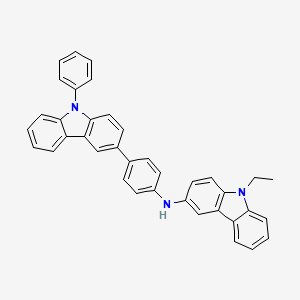
2-Tert-butyl-2-ethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-2-ethyl-1,3-dioxolane is a heterocyclic organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered rings containing two oxygen atoms at the 1 and 3 positions. This compound is characterized by the presence of a tert-butyl group and an ethyl group attached to the dioxolane ring. It is used in various chemical processes and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Tert-butyl-2-ethyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of an acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes use similar catalysts and conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of molecular sieves or orthoesters can help in the effective removal of water, which is crucial for the acetalization reaction .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-2-ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, and chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, and hydrogenation using nickel or rhodium catalysts.
Substitution: Organolithium reagents, Grignard reagents, and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Aplicaciones Científicas De Investigación
2-Tert-butyl-2-ethyl-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-2-ethyl-1,3-dioxolane involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the cyclic nature of the dioxolane ring, which provides resistance to hydrolysis and oxidation under mild conditions . The molecular targets and pathways involved depend on the specific application and the nature of the carbonyl compound it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tert-butyl-2-methyl-1,3-dioxolane
- 2-Tert-butyl-2-phenyl-1,3-dioxolane
- 2-Tert-butyl-4-methyl-1,3-dioxolane
Uniqueness
2-Tert-butyl-2-ethyl-1,3-dioxolane is unique due to the presence of both tert-butyl and ethyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and stability, making it suitable for specific applications where other dioxolanes may not be as effective.
Propiedades
Número CAS |
1005-75-0 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-tert-butyl-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C9H18O2/c1-5-9(8(2,3)4)10-6-7-11-9/h5-7H2,1-4H3 |
Clave InChI |
QTGYBZPTCBYAOO-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCCO1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-3-benzyl-5-{1-[(3,3-diphenylpropyl)amino]ethylidene}-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14133360.png)
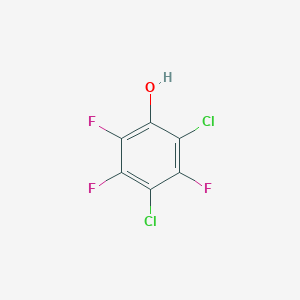
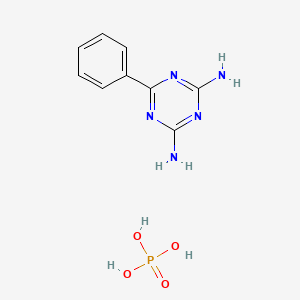
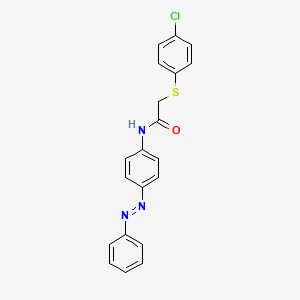



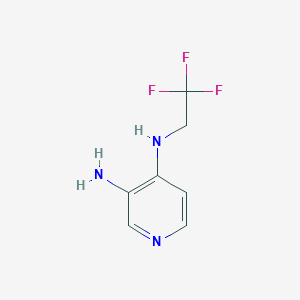
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
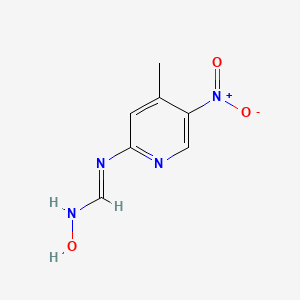
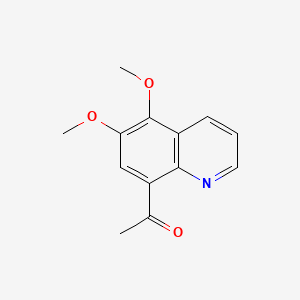
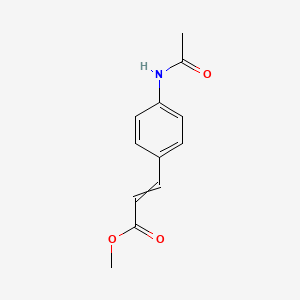
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
